N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide
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Description
“N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide” is a chemical compound. However, there is limited information available about this specific compound123.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide” from the search results1.
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For the related compound “{2,2-difluorospiro[2.4]heptan-1-yl}methanamine”, the InChI code is1S/C8H13F2N/c9-8(10)6(5-11)7(8)3-1-2-4-7/h6H,1-5,11H2
1. However, the specific InChI code for “N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide” was not found in the search results.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide” from the search results1.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, purity, storage temperature, and physical form. For the related compound “{2,2-difluorospiro[2.4]heptan-1-yl}methanamine”, the molecular weight is 161.19, the purity is 95%, the storage temperature is 4 degrees Celsius, and the physical form is liquid1. However, the specific physical and chemical properties of “N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide” were not found in the search results.Safety And Hazards
The safety and hazards of a compound are usually represented by its hazard statements and precautionary statements. For the related compound “{2,2-difluorospiro[2.4]heptan-1-yl}methanamine”, the hazard statements are H227, H302, H314, H335, and the precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P5011. However, the specific safety and hazards of “N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide” were not found in the search results.
Future Directions
As of now, there is limited information available about “N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide”. Future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would greatly enhance our understanding of this compound and its potential applications1.
properties
IUPAC Name |
N-[(2,2-difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-2-9(15)14-7-8-10(11(8,12)13)5-3-4-6-10/h2,8H,1,3-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIRPHVLIKBZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1C2(C1(F)F)CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2,2-difluorospiro[2.4]heptan-1-yl}methyl)prop-2-enamide |
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